5-(4-tert-butylphenyl)-4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-3-hydroxy-1-(3-methoxypropyl)-2,5-dihydro-1H-pyrrol-2-one
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Overview
Description
The compound 5-(4-tert-butylphenyl)-4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-3-hydroxy-1-(3-methoxypropyl)-2,5-dihydro-1H-pyrrol-2-one is a complex organic molecule with potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. This compound features multiple functional groups, including a tert-butylphenyl group, a benzodioxine moiety, a hydroxy group, and a pyrrolidone ring, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-tert-butylphenyl)-4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-3-hydroxy-1-(3-methoxypropyl)-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the Pyrrolidone Ring: Starting with a suitable precursor such as a substituted aniline, the pyrrolidone ring can be formed through a cyclization reaction. This might involve the use of reagents like acetic anhydride and a base such as sodium acetate.
Introduction of the Benzodioxine Moiety: The benzodioxine group can be introduced via a condensation reaction with a suitable aldehyde or ketone, followed by cyclization under acidic or basic conditions.
Attachment of the tert-Butylphenyl Group: This step could involve a Friedel-Crafts alkylation reaction using tert-butylbenzene and a Lewis acid catalyst like aluminum chloride.
Final Functionalization: The hydroxy and methoxypropyl groups can be introduced through nucleophilic substitution reactions, using appropriate alcohols and alkyl halides under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(4-tert-butylphenyl)-4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-3-hydroxy-1-(3-methoxypropyl)-2,5-dihydro-1H-pyrrol-2-one: can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.
Substitution: Nitric acid, halogens, often in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Ketones, aldehydes.
Reduction: Alcohols.
Substitution: Nitro compounds, halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or receptor modulators, given the presence of the pyrrolidone ring, which is a common motif in bioactive molecules.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. The combination of aromatic and heterocyclic structures might confer activity against various biological targets, such as enzymes or receptors involved in disease pathways.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique structural features.
Mechanism of Action
The mechanism of action of 5-(4-tert-butylphenyl)-4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-3-hydroxy-1-(3-methoxypropyl)-2,5-dihydro-1H-pyrrol-2-one would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of multiple functional groups allows for various types of interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces.
Comparison with Similar Compounds
Similar Compounds
5-(4-tert-butylphenyl)-4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-3-hydroxy-1-(3-methoxypropyl)-2,5-dihydro-1H-pyrrol-2-one: can be compared with other compounds featuring similar structural motifs, such as:
Uniqueness
The uniqueness of This compound lies in its combination of functional groups, which allows for a wide range of chemical reactivity and potential applications. The presence of both aromatic and heterocyclic structures, along with multiple functional groups, makes it a versatile compound for various scientific and industrial purposes.
Properties
Molecular Formula |
C27H31NO6 |
---|---|
Molecular Weight |
465.5 g/mol |
IUPAC Name |
(4E)-5-(4-tert-butylphenyl)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-1-(3-methoxypropyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C27H31NO6/c1-27(2,3)19-9-6-17(7-10-19)23-22(25(30)26(31)28(23)12-5-13-32-4)24(29)18-8-11-20-21(16-18)34-15-14-33-20/h6-11,16,23,29H,5,12-15H2,1-4H3/b24-22+ |
InChI Key |
HZHHMQQRRCVCHE-ZNTNEXAZSA-N |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)C2/C(=C(/C3=CC4=C(C=C3)OCCO4)\O)/C(=O)C(=O)N2CCCOC |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2C(=C(C3=CC4=C(C=C3)OCCO4)O)C(=O)C(=O)N2CCCOC |
Origin of Product |
United States |
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